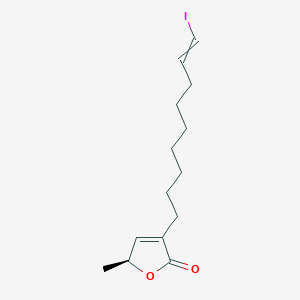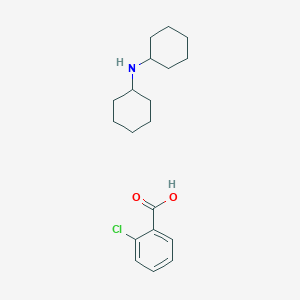
5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play vital roles in various biological systems, such as in hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of a porphyrinogen intermediate, which is then oxidized to yield the final porphyrin structure. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Formation of metalloporphyrins when reacted with metal salts.
Reduction: Reduction products may include various reduced porphyrin derivatives.
Substitution: Substituted porphyrins with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other porphyrin derivatives and metalloporphyrins. It serves as a model compound for studying the properties and reactivity of porphyrins.
Biology: In biological research, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is used to study the interactions of porphyrins with biological molecules. It can be employed in the development of biosensors and imaging agents.
Medicine: This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting and destroying cancer cells.
Industry: In the industrial sector, this compound is used in the development of catalysts for organic synthesis and environmental applications, such as the degradation of pollutants.
作用机制
The mechanism by which 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects involves its interaction with molecular targets and pathways. Upon activation (e.g., by light), the compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
相似化合物的比较
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II)
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II)
Uniqueness: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other porphyrins, its methoxyphenyl groups enhance its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C48H38N4O4 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49-50H,1-4H3 |
InChI 键 |
SKXWDGDNWBYACJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)

![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)


![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)



